1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium
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Overview
Description
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium is a compound with the molecular formula C₂₄H₁₆Cl₂N₄ and a molecular weight of 431.31 g/mol . It is known for its unique structure, which includes two cyanophenyl groups attached to a bipyridinium core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential for various reactions.
Preparation Methods
The synthesis of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium typically involves the Sonogashira–Hagihara coupling reaction. This method employs 1,1′-bis(4-iodophenyl)-[4,4′-bipyridine]-1,1′-diium salts and tetrakis(4-ethynylphenyl)methane as starting materials . The reaction is carried out under inert atmosphere conditions at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of porous organic polymers and polyelectrolyte frameworks.
Biology: Its unique structure makes it a candidate for studying molecular interactions and binding studies.
Mechanism of Action
The mechanism by which 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium exerts its effects involves its interaction with molecular targets through its bipyridinium core. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include electron transfer processes and coordination with metal ions .
Comparison with Similar Compounds
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium is unique due to its bipyridinium core and cyanophenyl groups. Similar compounds include:
- 4,4’-Bipyridinium, 1,1’-bis(4-cyanophenyl)-, dichloride
- Viologen units : These are structurally similar but differ in their specific functional groups and applications .
The uniqueness of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium lies in its ability to form stable polyelectrolyte frameworks and its versatility in various chemical reactions.
Properties
CAS No. |
47591-14-0 |
---|---|
Molecular Formula |
C24H16N4+2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile |
InChI |
InChI=1S/C24H16N4/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24/h1-16H/q+2 |
InChI Key |
XQXUNGHBKUCADB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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